molecular formula C20H17NO4S B2728462 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid CAS No. 900019-04-7

3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid

Cat. No.: B2728462
CAS No.: 900019-04-7
M. Wt: 367.42
InChI Key: JLHYXLSVYYSXKW-UHFFFAOYSA-N
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Description

3-[2-(3-Phenylpropanamido)phenoxy]thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative characterized by a phenoxy group at position 3 of the thiophene ring, which is further substituted with a 3-phenylpropanamido moiety. The compound’s molecular complexity suggests tailored physicochemical properties, such as moderate solubility in organic solvents and enhanced binding affinity to biological targets due to its extended π-system and hydrogen-bonding capabilities .

Properties

IUPAC Name

3-[2-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-18(11-10-14-6-2-1-3-7-14)21-15-8-4-5-9-16(15)25-17-12-13-26-19(17)20(23)24/h1-9,12-13H,10-11H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHYXLSVYYSXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring and the attachment of the phenylpropanoyl and amino phenoxy groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid
  • Molecular Weight : 367.42 g/mol
  • Purity : 90%

Physical Form

  • Appearance : Solid
  • Solubility : Soluble in organic solvents, specific solubility data not detailed in the sources.

Pharmaceutical Applications

The compound is being explored for its potential therapeutic benefits. Its structural similarity to known pharmacophores suggests possible applications in drug design, particularly in targeting specific biological pathways.

Case Studies

  • Anti-Cancer Activity : Preliminary studies indicate that derivatives of thiophene compounds exhibit anti-cancer properties. Research has shown that modifications in the thiophene ring can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial effects against bacteria and fungi, making them candidates for developing new antibiotics .

Materials Science

Thiophene derivatives are recognized for their electronic properties, making them suitable for applications in organic electronics.

Application Areas

  • Organic Photovoltaics (OPVs) : The compound's electronic properties can be harnessed in the development of organic solar cells, where thiophenes are used as electron donors or acceptors.
  • Conductive Polymers : The incorporation of thiophene structures into polymers enhances their conductivity, which is beneficial for applications in flexible electronics and sensors.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthetic Pathways

  • Building Block for Complex Molecules : Its functional groups allow for further derivatization, enabling the synthesis of more complex organic compounds that can be used in various chemical reactions.

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotes
PharmaceuticalAnti-cancer, AntimicrobialPromising preliminary results
Materials ScienceOrganic photovoltaics, Conductive polymersEnhances electronic properties
Organic SynthesisIntermediate for complex moleculesVersatile building block

Mechanism of Action

The mechanism of action of 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylpropanoyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring can also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiophene-2-Carboxylic Acid Derivatives

The following table highlights key structural and molecular differences between the target compound and analogous thiophene-2-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS No. Source
3-[2-(3-Phenylpropanamido)phenoxy]thiophene-2-carboxylic acid C₂₀H₁₇NO₄S 375.42 g/mol Phenoxy, 3-phenylpropanamido Not Provided -
3-(2-Methyl-2-phenylpropanamido)thiophene-2-carboxylic acid C₁₅H₁₅NO₃S 289.35 g/mol 2-Methyl-2-phenylpropanamido 77803-45-3
3-[2-(Thiophen-3-yl)acetamido]thiophene-2-carboxylic acid C₁₁H₉NO₃S₂ 267.32 g/mol Thiophen-3-yl acetamido Not Provided
Thiophene-2-carboxylic acid (Parent Compound) C₅H₄O₂S 128.15 g/mol Unsubstituted thiophene ring 527-72-0

Key Observations :

  • The target compound exhibits a higher molecular weight (375.42 g/mol) compared to simpler analogues like thiophene-2-carboxylic acid (128.15 g/mol) due to its bulky phenoxy and phenylpropanamido groups .
  • Substitutions at position 3 of the thiophene ring significantly alter electronic properties. For example, the phenoxy group in the target compound introduces electron-withdrawing effects, whereas the thiophen-3-yl acetamido group in ’s compound adds electron-rich heterocyclic character .

Physicochemical Properties and Bioactivity

Solubility and Lipophilicity
  • Target Compound : Predicted to have low aqueous solubility due to its aromatic substituents but moderate solubility in polar aprotic solvents (e.g., DMSO). LogP values are estimated to be higher (~3.5) compared to unsubstituted thiophene-2-carboxylic acid (LogP ~1.2) .
  • Thiophene-3-acetic Acid : Higher solubility in water (due to the acetic acid side chain) but lower LogP (~1.8), as reported in .

Biological Activity

The compound 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid is a derivative of thiophene-2-carboxylic acid, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a thiophene ring, a carboxylic acid group, and an amide linkage. The molecular formula is C16H17NO4SC_{16}H_{17}NO_4S, with a molecular weight of approximately 319.38 g/mol. The presence of both hydrophilic (carboxylic acid) and hydrophobic (phenyl groups) components suggests potential for diverse interactions within biological systems.

Antiviral Activity

Research has indicated that thiophene derivatives exhibit promising antiviral properties. A notable study highlighted the activity of thiophene-2-carboxylic acids as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase. The structure-activity relationship (SAR) studies revealed that modifications to the thiophene core could enhance inhibitory effects against HCV replication in vitro . Although specific data on this compound is limited, its structural similarities to known inhibitors suggest potential antiviral efficacy.

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer properties. A study involving various benzamide derivatives demonstrated that modifications to the thiophene structure could lead to significant cytotoxicity against cancer cell lines . The mechanism often involves the induction of apoptosis through mitochondrial pathways or inhibition of key signaling pathways involved in cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit viral polymerases and other enzymes critical for cellular function.
  • Apoptosis Induction : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Interaction with Receptors : The phenylpropanamide moiety may engage with specific receptors or proteins involved in disease processes.

Study 1: Antiviral Efficacy

In a comparative study, various thiophene derivatives were screened for their ability to inhibit HCV replication. Results indicated that modifications at the phenyl position significantly impacted antiviral activity. The study concluded that compounds with bulky substituents exhibited enhanced potency .

Study 2: Anticancer Potential

A series of benzamide derivatives were synthesized and evaluated for cytotoxicity against human cancer cell lines. The results showed that certain modifications led to IC50 values in the low micromolar range, indicating strong anticancer activity . This suggests that this compound may possess similar properties worthy of further investigation.

Data Table: Summary of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
This compoundPotential antiviral and anticancerEnzyme inhibition, apoptosis induction
Thiophene-2-carboxylic acid derivativesInhibitors of HCV NS5BPolymerase inhibition
Benzamide derivativesCytotoxicity against cancerInduction of apoptosis

Q & A

Q. What are the recommended synthetic pathways for preparing 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid?

The synthesis of thiophene-carboxylic acid derivatives typically involves multi-step reactions. For example:

  • Step 1 : Coupling of 3-phenylpropanamide with a phenolic intermediate via nucleophilic aromatic substitution (e.g., using NaH/DMF to activate the phenoxide group).
  • Step 2 : Functionalization of the thiophene ring at the 2-position using carboxylation reagents like CO₂ under Pd catalysis or via hydrolysis of a nitrile group .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using HPLC and NMR.
    Critical parameters include reaction temperature (often 80–100°C) and anhydrous conditions to avoid side reactions .

Q. How should this compound be stored to ensure stability during experimental workflows?

Stability data for similar thiophene derivatives indicate:

  • Storage Conditions : Ambient temperatures, protected from light and moisture. Avoid contact with strong oxidizers, acids, or bases to prevent decomposition .
  • Decomposition Products : CO, CO₂, and sulfur oxides may form under extreme conditions (e.g., combustion) .
  • Handling Precautions : Use inert gas (N₂/Ar) purging for long-term storage in solution phases .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Structural Confirmation :
    • ¹H/¹³C NMR : To verify substitution patterns on the thiophene and phenyl rings.
    • FT-IR : Confirm carboxylic acid (1700–1750 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups.
    • High-Resolution Mass Spectrometry (HRMS) : For exact mass validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the amide coupling step in the synthesis?

Yield optimization strategies include:

  • Catalyst Screening : Use HATU or EDC/HOBt for efficient amide bond formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify side products (e.g., hydrolysis of the amide group) .
  • Post-Reaction Quenching : Use ice-cold water to precipitate the product and minimize degradation .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Data Triangulation : Cross-validate NMR results with computational methods (DFT calculations for predicted chemical shifts).
  • Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals.
  • 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve complex coupling patterns in the thiophene and phenoxy moieties .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ determination) .
  • Anti-Inflammatory Activity : Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7).
  • Cytotoxicity Screening : MTT assay on normal cell lines (e.g., HEK-293) to assess safety margins .

Q. What are the key challenges in scaling up the synthesis for preclinical studies?

  • Byproduct Formation : Optimize reaction stoichiometry to reduce impurities (e.g., unreacted phenoxy intermediates).
  • Purification at Scale : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost efficiency.
  • Thermal Stability : Conduct DSC analysis to identify safe temperature ranges for large-scale reactions .

Methodological Considerations

Q. How can researchers mitigate toxicity risks during in vivo studies?

  • Acute Toxicity Screening : Follow OECD guidelines (e.g., Test No. 423) using rodent models.
  • Metabolic Profiling : LC-MS/MS to identify toxic metabolites (e.g., sulfoxide derivatives).
  • Protective Measures : Use fume hoods, gloves, and eye protection during handling; ensure proper ventilation .

Q. What computational tools are recommended for studying this compound’s mechanism of action?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity with target proteins (e.g., COX-2).
  • MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100 ns trajectories.
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .

Q. How can inconsistencies in biological activity data across studies be addressed?

  • Standardization : Use identical cell lines, assay protocols, and positive controls (e.g., ascorbic acid for antioxidant assays).
  • Dose-Response Curves : Perform triplicate experiments with at least six concentration points.
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4,5-dimethylthiophene derivatives) .

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